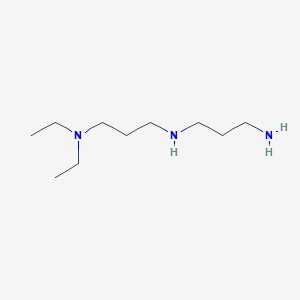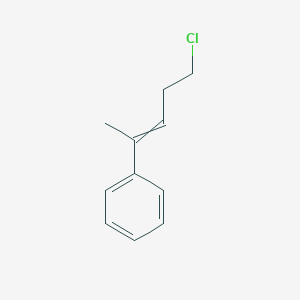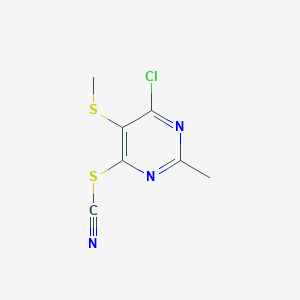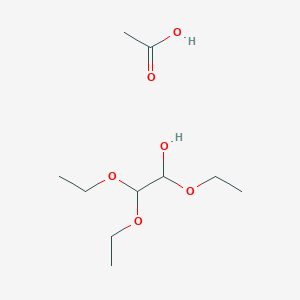
Chuangximycin sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chuangximycin sodium is an antibiotic compound isolated from the bacterium Actinoplanes tsinanensis. It was discovered in the 1970s and is known for its unique indole-dihydrothiopyran heterocyclic skeleton. This compound exhibits significant antibacterial activity and has shown efficacy in both in vitro and in vivo models .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of chuangximycin sodium involves a series of enzymatic reactions. The key steps include the formation of the indole-dihydrothiopyran skeleton and the incorporation of sulfur into the molecule. The biosynthetic gene cluster responsible for this compound production has been identified and characterized .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Actinoplanes tsinanensis under controlled conditions. The fermentation broth is then processed to isolate and purify the antibiotic compound. Advances in synthetic biology and combinatorial biosynthesis have also paved the way for the production of novel chuangximycin derivatives .
化学反応の分析
Types of Reactions
Chuangximycin sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole-dihydrothiopyran skeleton.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
Chuangximycin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sulfur incorporation in natural products.
Biology: The compound is studied for its antibacterial activity and its mechanism of action against bacterial pathogens.
Medicine: this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound’s unique structure makes it a valuable candidate for the development of new antibiotics and other therapeutic agents
作用機序
Chuangximycin sodium exerts its antibacterial effects by inhibiting bacterial tryptophanyl-tRNA synthetase. This enzyme is essential for protein synthesis in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound’s unique indole-dihydrothiopyran skeleton plays a crucial role in its binding to the enzyme and its subsequent inhibitory activity .
類似化合物との比較
Chuangximycin sodium is unique due to its indole-dihydrothiopyran heterocyclic skeleton. Similar compounds include:
Indolmycin: Another indole alkaloid antibiotic that inhibits tryptophanyl-tRNA synthetase.
Thiostrepton: A sulfur-containing antibiotic with a different mechanism of action.
Lincosamides: A class of antibiotics that also target bacterial protein synthesis but through different molecular pathways.
This compound stands out due to its specific inhibition of tryptophanyl-tRNA synthetase and its potential for the development of novel antibacterial agents .
特性
CAS番号 |
102419-73-8 |
|---|---|
分子式 |
C12H10NNaO3S |
分子量 |
271.27 g/mol |
IUPAC名 |
sodium;sulfanyl 5-methyl-7-oxa-2-azanidatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylate |
InChI |
InChI=1S/C12H10NO3S.Na/c1-6-7-5-13-8-3-2-4-9(10(7)8)15-11(6)12(14)16-17;/h2-6,11,17H,1H3;/q-1;+1 |
InChIキー |
UBHAHHJGTOJRIY-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC2=CC=CC3=C2C1=C[N-]3)C(=O)OS.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)

![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)


![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)


![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)

![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)

